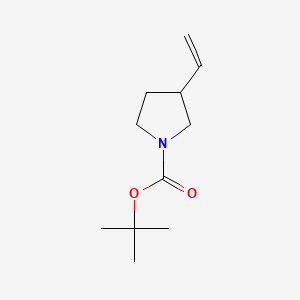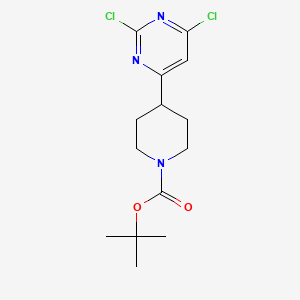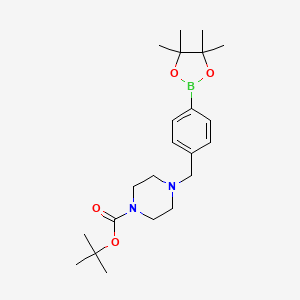![molecular formula C13H16BrNO3 B592334 tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 719310-31-3](/img/structure/B592334.png)
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves the reaction of 6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The oxazine ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation and Reduction: Products vary depending on the specific reaction but can include hydroxylamines and amines.
Coupling Reactions: Products are typically biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has shown that benzoxazine derivatives possess various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is being investigated for its potential as a pharmacophore in drug development.
Industry: In material science, benzoxazines are used in the production of high-performance polymers and resins. The compound’s stability and reactivity make it suitable for creating materials with desirable mechanical and thermal properties.
Wirkmechanismus
The exact mechanism of action for tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazine ring and bromine substituent. These interactions can modulate biological pathways, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- tert-Butyl 2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- 6-tert-butyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Comparison: tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is unique due to the presence of both the tert-butyl ester and bromine substituent. This combination enhances its reactivity and potential for diverse chemical transformations compared to its analogs. The bromine atom, in particular, allows for further functionalization through substitution and coupling reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 6-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHRALTEXLLIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718433 |
Source


|
| Record name | tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719310-31-3 |
Source


|
| Record name | 1,1-Dimethylethyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=719310-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)

![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)
![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)






![2-[(3-azanidyl-1-oxido-propylidene)amino]-3-(3H-imidazol-4-yl)propanoa te: zinc(+2) cation](/img/new.no-structure.jpg)


